molecular formula C13H13N3O4 B2493311 ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid CAS No. 1081139-32-3

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid

Cat. No.: B2493311
CAS No.: 1081139-32-3
M. Wt: 275.264
InChI Key: CKKUBOASOJTEBY-UHFFFAOYSA-N
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Description

({2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid is a synthetic glyoxylamide derivative of significant interest in medicinal chemistry research for its potential as a core scaffold in developing new pharmacologically active compounds. Its molecular architecture, which incorporates both an indole moiety and a glyoxylamide group, is designed to mimic privileged structures commonly found in bioactive molecules. The indole nucleus is a well-established pharmacophore present in a vast array of natural and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . The strategic inclusion of the glyoxylamide functionality, characterized by two spatially distinct carbonyl groups, is intended to enhance the molecule's ability to form critical hydrogen bonds with specific protein targets, thereby improving its binding affinity and potential efficacy in biochemical assays . Primary research applications for this compound are focused within antimicrobial discovery and mechanism of action studies. Structural analogs and closely related glyoxylamide derivatives have demonstrated promising in vitro inhibitory effects against a panel of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans . This suggests its value as a starting point for synthesizing and evaluating new anti-infective agents. Furthermore, the indole scaffold is recognized for its relevance in anti-inflammatory research, as other indole-based molecules like tenidap have been investigated as cytokine modulators, providing a rationale for exploring this compound in similar immunological or inflammatory pathways . The research value of this compound is further amplified by its potential utility in molecular docking studies. Computational simulations can be employed to investigate its probable binding modes and affinity towards specific enzymatic or regulatory protein targets, such as transcriptional regulators in bacteria . This compound is provided For Research Use Only and is intended solely for laboratory investigations to further explore these and other biochemical mechanisms. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[2-(1H-indole-2-carbonylamino)ethylamino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(14-5-6-15-12(18)13(19)20)10-7-8-3-1-2-4-9(8)16-10/h1-4,7,16H,5-6H2,(H,14,17)(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKUBOASOJTEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid, a multi-step synthesis might be required, starting with the formation of the indole ring followed by subsequent functionalization to introduce the amino and oxo groups.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

The indole structure is prevalent in many pharmaceuticals, particularly in the development of anticancer agents. Research has indicated that derivatives of indole exhibit significant antitumor activity. For instance, similar compounds have shown effectiveness against solid tumors such as colorectal and lung cancers .

Case Study : A study on 2-(1H-indol-3-yl)-2-oxo-acetamides demonstrated their potential as antitumor agents, suggesting that ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid could be explored for similar therapeutic effects .

Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The unique structure of this compound positions it as a candidate for further biological evaluation.

Potential Applications :

  • Antimicrobial Agents : Preliminary studies suggest that compounds with indole structures possess antimicrobial properties, warranting further exploration of this compound in this area.
  • Antiviral Research : Given the structural similarities to other bioactive compounds, this compound may also be investigated for antiviral applications.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to act as an intermediate can facilitate the development of novel compounds with enhanced biological activities or new materials .

Material Science

The compound can be utilized in the development of new materials, including polymers and coatings that require specific functional groups for enhanced properties .

Dyes and Pigments

Due to its structural characteristics, it may also serve as a precursor in the synthesis of dyes and pigments used in various industrial applications .

Mechanism of Action

The mechanism of action of ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Features :

  • The indole-2-carboxamide moiety provides a planar aromatic system capable of π-π stacking and hydrophobic interactions.
  • The ethylamino linker introduces flexibility, enabling optimal positioning of the oxoacetic acid group for hydrogen bonding or metal coordination.
  • The oxoacetic acid group enhances solubility and may participate in enzymatic interactions via its carboxylate functionality.

Synthesis :
The compound is synthesized through a multi-step process involving:

Indole-2-carboxylic acid activation (e.g., via chlorination or coupling reagents).

Amide bond formation with ethylenediamine derivatives.

Oxoacetic acid conjugation through hydrazine or carbodiimide-mediated coupling .

Applications :
Analogous compounds (e.g., N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides ) exhibit antimicrobial activity against Gram-positive bacteria and fungi, with MIC values ranging from 8–64 µg/mL .

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Biological Activity Evidence
({2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid Indole-2-carboxamide, ethylamino-oxoacetate –CONH–, –NH–, –COCOOH Antimicrobial
2-(1H-Indol-3-yl)-2-oxo-acetic acid amides Indole-3-carboxamide, oxoacetate –CONHR, –COCOOH Antitumor (colon, lung cancer)
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl alkanecarboxylic acids Indole-3-methylene, thiazolidinone –CH=S, –COOH Antifungal (CYP51 inhibition)
Ethyl [(1H-indol-3-yl)methylene]hydrazino-oxoacetates Indole-3-methylene, hydrazine-oxoacetate –N=N–, –COOEt Not reported (structural analogs used in docking studies)
2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids Azacycloalkyl, phenoxy-oxoacetate –N–CO–, –COCOOH Enzyme inhibition (e.g., tyrosinase)
Key Findings:

Positional Isomerism (Indole-2-yl vs. Indole-3-yl) :

  • Indole-2-yl derivatives (e.g., the target compound) show antimicrobial activity , likely due to enhanced interactions with bacterial enzymes .
  • Indole-3-yl analogs (e.g., 2-(1H-indol-3-yl)-2-oxo-acetic acid amides) demonstrate antitumor activity , with IC₅₀ values <10 µM against colon cancer cells . The 3-position substitution may facilitate DNA intercalation or kinase inhibition.

Functional Group Impact: Oxoacetic acid vs. thioxothiazolidinone: The replacement of –COCOOH with a thiazolidinone ring (as in ) introduces sulfur, improving lipophilicity and antifungal potency (MIC: 2–16 µg/mL against Candida spp.) .

Biological Activity Correlation :

  • Antimicrobial activity is maximized in compounds with electron-withdrawing substituents (e.g., –Br, –Cl on phenyl rings), as seen in derivatives like N-{4-Bromo-2-[{2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinyl}(oxo)acetyl]phenyl}acetamide (MIC: 8 µg/mL) .
  • Antitumor activity correlates with bulky aromatic substitutions (e.g., 4-fluorobenzyl in 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(isoxazol-3-yl)-2-oxo-acetamide), which improve membrane permeability .

Table 2: Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Solubility Reference
Target Compound* ~350–400 (estimated) 238–257 (analogs) Moderate in DMSO
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-2-oxo-acetamide 351.40 180–183 Low in water
N-{4-Chloro-2-[oxoacetyl-hydrazinyl]phenyl}acetamide 406.79 255–257 High in DMF

Biological Activity

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid, also known by its IUPAC name, is a complex organic compound featuring an indole moiety. Indole derivatives are recognized for their significant biological activities, which include antimicrobial, antiviral, and anticancer properties. This article examines the biological activity of this specific compound, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₃N₃O₄
  • CAS Number : 1081139-32-3
  • InChI Key : CKKUBOASOJTEBY-UHFFFAOYSA-N

The indole structure is pivotal for its biological activity, as it allows for interactions with various biological targets.

The mechanism of action of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with receptors that regulate cell signaling pathways.
  • Cell Cycle Modulation : Potential effects on cell cycle progression in tumor cells.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit marked antitumor activity. A study highlighted that certain indole-based compounds showed effectiveness against human solid tumors such as colon and lung cancers. The cytotoxicity was evaluated using the MTT assay against various cancer cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma), showing significant inhibition of cell growth .

Antimicrobial Properties

Indole derivatives are also known for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against a range of bacteria and fungi. For instance, studies have shown good antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar indole derivatives is beneficial:

Compound NameActivity TypeNotable Effects
Indole-3-acetic acidPlant hormoneRegulates plant growth and development
TryptophanEssential amino acidPrecursor to serotonin; affects mood regulation
IndomethacinNSAIDAnti-inflammatory effects; used in pain management
This compoundAntitumor/AntimicrobialPotential therapeutic effects against tumors and infections

Case Studies

Several case studies have been conducted on indole derivatives:

  • Antitumor Efficacy : A study evaluated the efficacy of indole-based compounds against colon cancer cell lines, revealing that compounds structurally similar to this compound exhibited significant cytotoxicity .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of various indole derivatives, finding that some exhibited stronger antibacterial effects than conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach:

  • Step 1 : React 1H-indole-2-carboxylic acid with ethyl chlorooxoacetate to form the indol-2-ylcarbonyl intermediate.
  • Step 2 : Couple this intermediate with ethylenediamine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) to introduce the aminoethyl moiety.
  • Step 3 : Hydrolyze the ester group under acidic or basic conditions to yield the final oxoacetic acid derivative. Key factors affecting yield include solvent polarity (DMF or THF preferred), temperature (0–25°C for coupling steps), and stoichiometric ratios of reagents (1:1.2 for amine:carboxylic acid). Yield optimization often requires iterative purification via column chromatography .

Q. How can spectroscopic techniques (FT-IR, NMR) be used to confirm the structural integrity of this compound?

  • FT-IR : Look for characteristic peaks:
  • N-H stretching (indole NH) at 3400–3200 cm⁻¹.
  • C=O stretches (oxoacetic acid and amide carbonyls) at 1720–1680 cm⁻¹.
  • C-N vibrations (amide linkage) at 1250–1220 cm⁻¹.
    • ¹H NMR : Key signals include:
  • Indole aromatic protons (δ 7.1–7.8 ppm, multiplet).
  • Amide NH protons (δ 8.2–8.5 ppm, broad singlet).
  • Ethylenediamine CH₂ groups (δ 3.4–3.6 ppm, triplet).
    Discrepancies in peak positions or splitting patterns may indicate incomplete coupling or hydrolysis .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The oxoacetic acid moiety undergoes nucleophilic reactions (e.g., with amines or alcohols to form amides/esters), while the indole ring participates in electrophilic substitution (e.g., halogenation at the 3-position). The amide linkage is stable under mild conditions but hydrolyzes under strong acidic/basic conditions. Reductive amination of the ketone group is feasible using NaBH₃CN .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and vibrational frequencies. These correlate with experimental FT-IR/Raman data to validate tautomeric forms .
  • AutoDock : Dock the compound into target proteins (e.g., indole-binding enzymes) using Lamarckian genetic algorithms. Adjust receptor flexibility parameters to account for side-chain movements in binding pockets .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include:

  • Disorder in the ethylenediamine chain or oxoacetic acid group.
  • Twinning due to flexible moieties. Solutions :
  • Use SHELXL for anisotropic refinement of non-H atoms.
  • Apply TWIN/BASF commands to model twinned crystals.
  • Validate hydrogen-bonding networks with SHELXPRO’s validation tools .

Q. How should researchers resolve contradictions in reported spectroscopic or crystallographic data for similar indole derivatives?

  • Step 1 : Cross-validate experimental conditions (e.g., solvent effects in NMR, crystal mounting techniques).
  • Step 2 : Perform quantum mechanical calculations (DFT) to predict spectral/crystallographic parameters and compare with literature.
  • Step 3 : Re-examine synthetic protocols for potential byproducts or polymorphs. Contradictions often stem from overlooked tautomerism or solvate formation .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethyl chlorooxoacetate, DMF, 0°C8592%
2EDC/HOBt, THF, 25°C7889%
3NaOH (2M), MeOH/H₂O9095%

Table 2 : Computational vs. Experimental Vibrational Frequencies (cm⁻¹)

ModeDFT (B3LYP)FT-IR ObservedDeviation
C=O (amide)16851692+7
N-H (indole)34203405-15

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